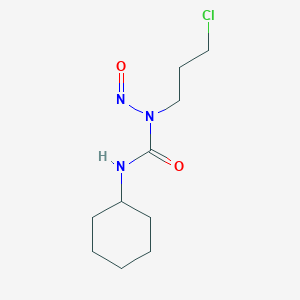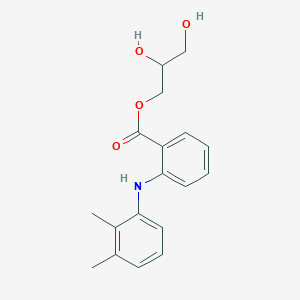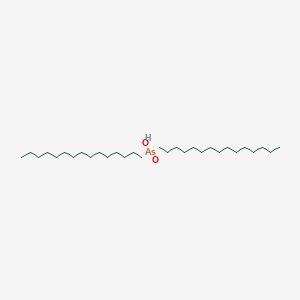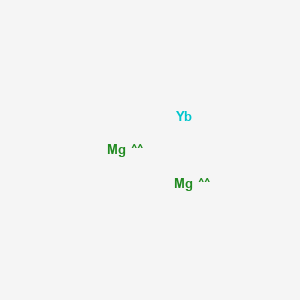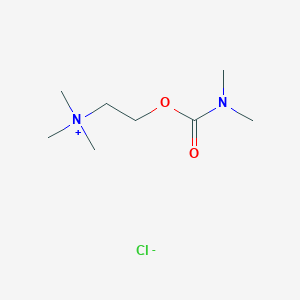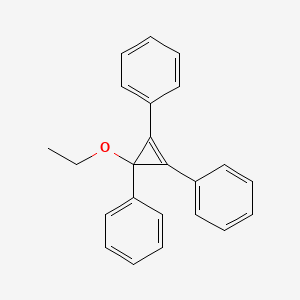
2,5-Dipentylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dipentylbenzene-1,4-diol: is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with pentyl groups (-C5H11) attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipentylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentyl halides under basic conditions. The reaction can be carried out using a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of hydroquinone are replaced by pentyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dipentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The pentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dipentyl-1,4-benzoquinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Dipentylbenzene-1,4-diol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ditopic hydroquinone-based ligands, which are important in coordination chemistry .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs with antioxidant properties. The hydroxyl groups can scavenge free radicals, making it a candidate for anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dipentylbenzene-1,4-diol primarily involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property is crucial in biological systems where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
Comparación Con Compuestos Similares
1,4-Dihydroxybenzene (Hydroquinone): Similar structure but lacks the pentyl groups.
2,5-Diformylbenzene-1,4-diol: Contains formyl groups instead of pentyl groups.
1,2-Dihydroxybenzene (Catechol): Hydroxyl groups at the 1 and 2 positions.
Uniqueness: 2,5-Dipentylbenzene-1,4-diol is unique due to the presence of long alkyl chains (pentyl groups) which impart different physical and chemical properties compared to its simpler analogs. These alkyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a versatile compound for various applications.
Propiedades
Número CAS |
6995-84-2 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2,5-dipentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3 |
Clave InChI |
WKTFRVMBYLDVOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C=C1O)CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


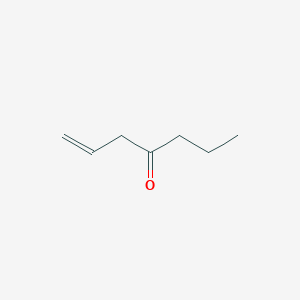

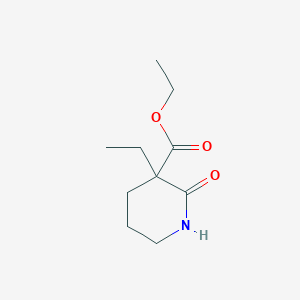
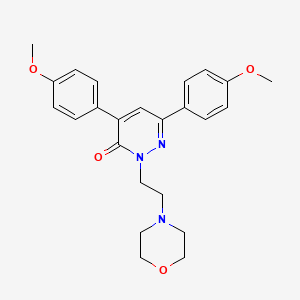

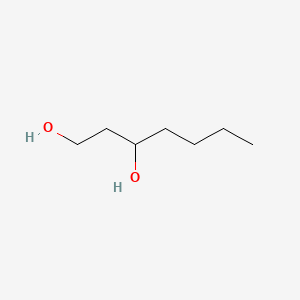

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
